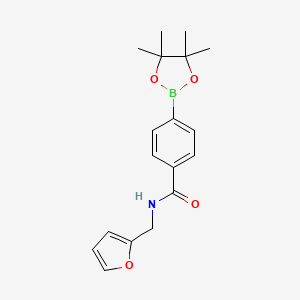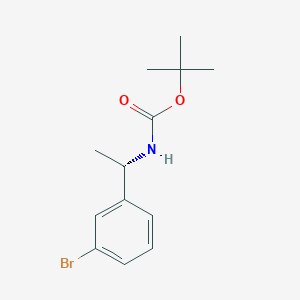
(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Overview
Description
(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is particularly interesting due to its chiral nature, which means it has a specific three-dimensional arrangement that can have significant implications in its reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, also known as (S)-N-Boc-1-(3-bromophenyl)ethylamine, is acetylcholinesterase (AChE) . Acetylcholinesterase is a key enzyme in the nervous system of animals, terminating impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Organophosphate and carbamate esters, such as this compound, can inhibit acetylcholinesterase by binding covalently to a serine residue in the enzyme active site . The inhibitory potency of these compounds depends largely on their affinity for the enzyme and the reactivity of the ester .
Biochemical Pathways
The inhibition of acetylcholinesterase results in a build-up of acetylcholine and overstimulation of acetylcholine receptors, leading to subsequent toxicity . This affects the cholinergic pathways in the nervous system, disrupting normal nerve impulse transmission.
Pharmacokinetics
For instance, the compound’s solubility in water and its stability under various environmental conditions can influence its absorption and distribution in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with acetylcholinesterase .
Biochemical Analysis
Biochemical Properties
(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as carboxyl esterases, which catalyze the hydrolysis of ester bonds . The compound’s interaction with these enzymes is characterized by the formation of a stable enzyme-substrate complex, leading to the inhibition of the enzyme’s activity. This interaction is crucial for understanding the compound’s potential as a biochemical tool or therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This binding interaction is often characterized by the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its effectiveness and potential side effects, making it essential to study these processes in detail.
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate typically involves the reaction of (S)-1-(3-bromophenyl)ethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve (S)-1-(3-bromophenyl)ethylamine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining the temperature at around 0°C to 5°C.
- Allow the reaction to proceed to room temperature and stir for several hours.
- After completion, the reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives depending on the nucleophile used.
Oxidation: Products include phenolic or quinone derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3-bromophenyl)carbamate: Similar structure but with an ethyl group instead of a tert-butyl group.
Methyl (3-bromophenyl)carbamate: Similar structure but with a methyl group instead of a tert-butyl group.
Propyl (3-bromophenyl)carbamate: Similar structure but with a propyl group instead of a tert-butyl group.
Uniqueness
(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is unique due to its chiral center and the presence of the bulky tert-butyl group. The chiral center can lead to enantioselective interactions in biological systems, making it valuable in the development of chiral drugs. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability compared to its ethyl, methyl, or propyl counterparts.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNQMGYJYMXOEU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



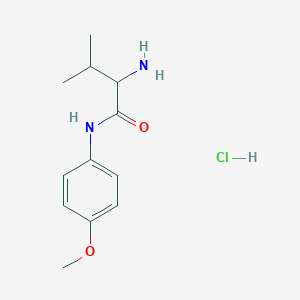
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B1440809.png)
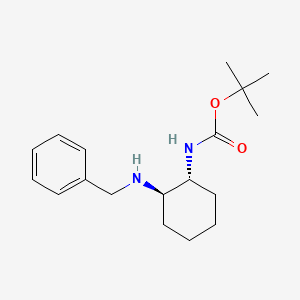
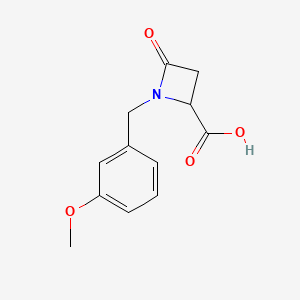
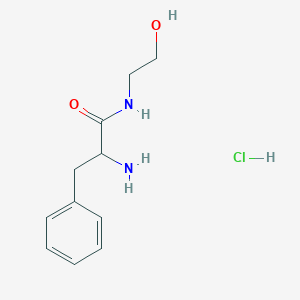
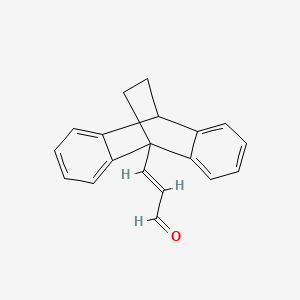
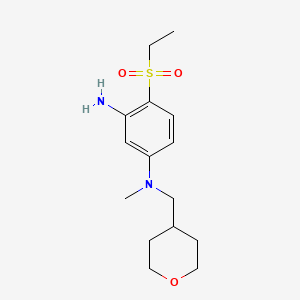
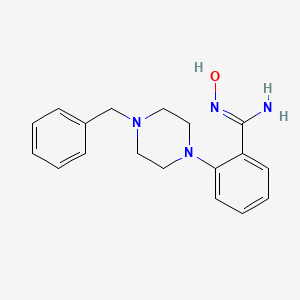
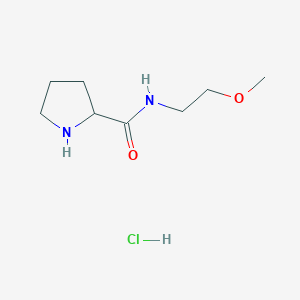
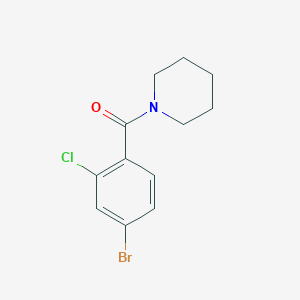
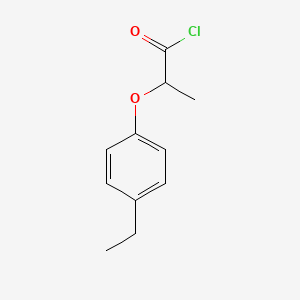
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)
